

# 6-Bromo-3-methyl-1H-indole physical and chemical properties

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## Compound of Interest

Compound Name: **6-Bromo-3-methyl-1H-indole**

Cat. No.: **B595078**

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## An In-depth Technical Guide to 6-Bromo-3-methyl-1H-indole

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-3-methyl-1H-indole**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.

## Physical and Chemical Properties

**6-Bromo-3-methyl-1H-indole** is a halogenated derivative of skatole (3-methylindole). Its physical and chemical characteristics are crucial for its application in medicinal chemistry and organic synthesis. While experimental data for some properties are not extensively reported, a compilation of available and predicted data is presented below.

## Tabulated Physical Properties

Property	Value	Source/Notes
Molecular Formula	<chem>C9H8BrN</chem>	Echemi[1]
Molecular Weight	210.07 g/mol	Echemi[1]
Melting Point	111-113 °C	Supporting Information, The Royal Society of Chemistry
Boiling Point	439.1 ± 45.0 °C (Predicted)	ChemicalBook (for a related compound)[2]
Solubility	No specific data available. Generally expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform, with low solubility in water.	General chemical principles
Appearance	White solid	Supporting Information, The Royal Society of Chemistry

## Tabulated Chemical and Spectroscopic Data

Property	Value	Source/Notes
CAS Number	1219741-50-0	ChemicalBook[3]
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	$\delta$ 7.88 (s, 1H), 7.48 (d, $J$ = 8.4 Hz, 1H), 7.33 (d, $J$ = 1.5 Hz, 1H), 7.09 (dd, $J$ = 8.4, 1.8 Hz, 1H), 6.95 (dd, $J$ = 2.0, 0.9 Hz, 1H), 2.31 (d, $J$ = 0.9 Hz, 3H)	Supporting Information, The Royal Society of Chemistry
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	$\delta$ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67	Supporting Information, The Royal Society of Chemistry
XLogP3	3.3	Echemi[1]
Hydrogen Bond Donor Count	1	Echemi[1]
Hydrogen Bond Acceptor Count	1	Echemi[1]

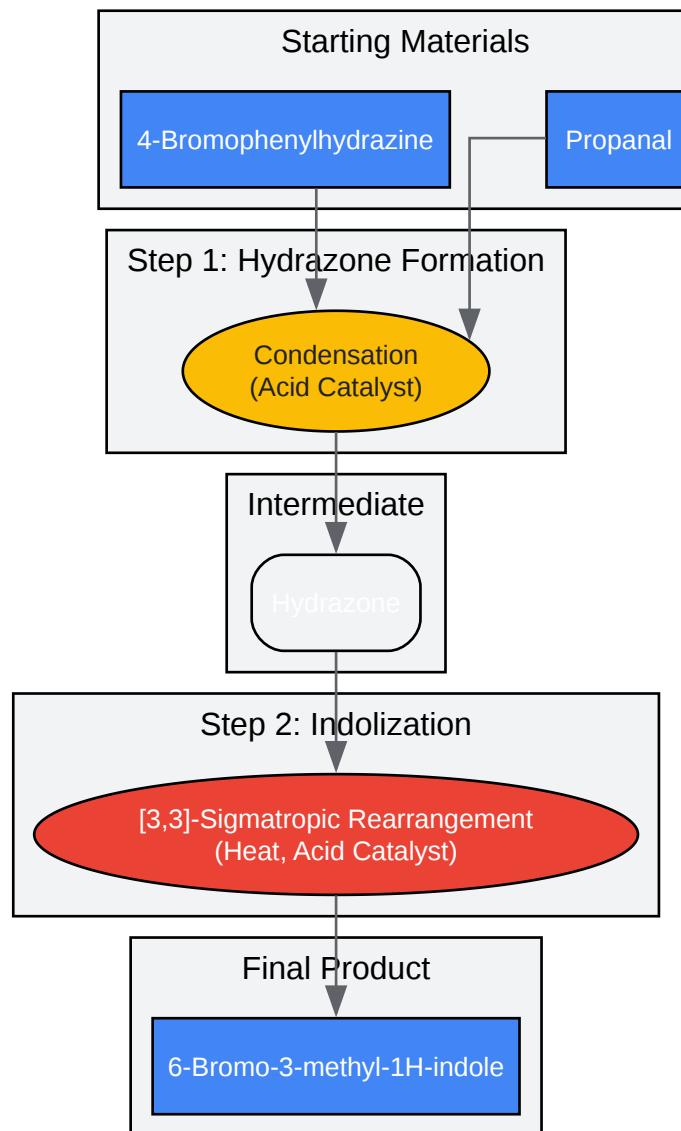
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-3-methyl-1H-indole** was not found in the searched literature, a general and plausible synthetic route can be inferred from established indole chemistry. The most common methods for the synthesis of substituted indoles are the Fischer indole synthesis and the direct functionalization of an existing indole core.

## Proposed Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

## Fischer Indole Synthesis Workflow for 6-Bromo-3-methyl-1H-indole

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## Fischer Indole Synthesis Workflow

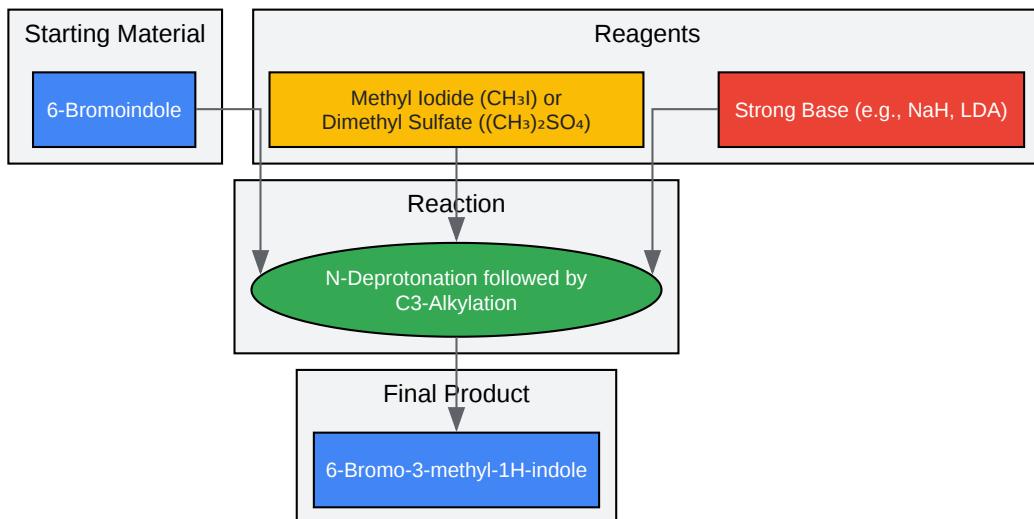
## Methodology:

- **Hydrazone Formation:** (4-Bromophenyl)hydrazine is reacted with propanal in the presence of a mild acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.
- **Indolization:** The isolated phenylhydrazone is then treated with a stronger acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) and heated. This induces a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final product, **6-Bromo-3-methyl-1H-indole**.
- **Purification:** The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

## Alternative Synthesis Workflow: Direct Methylation of 6-Bromoindole

Another plausible route is the direct C3-methylation of commercially available 6-bromoindole.

## Direct C3-Methylation of 6-Bromoindole

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## Direct C3-Methylation Workflow

## Methodology:

- **Deprotonation:** 6-Bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride ( $\text{NaH}$ ) or lithium diisopropylamide ( $\text{LDA}$ ), is added to deprotonate the indole nitrogen, forming the corresponding indolyl anion.
- **Methylation:** A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture. The indolyl anion undergoes nucleophilic attack at the C3 position, leading to the formation of **6-Bromo-3-methyl-1H-indole**. It is important to note that N-methylation can be a competing side reaction.

- **Workup and Purification:** The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

## Biological Activity and Signaling Pathways

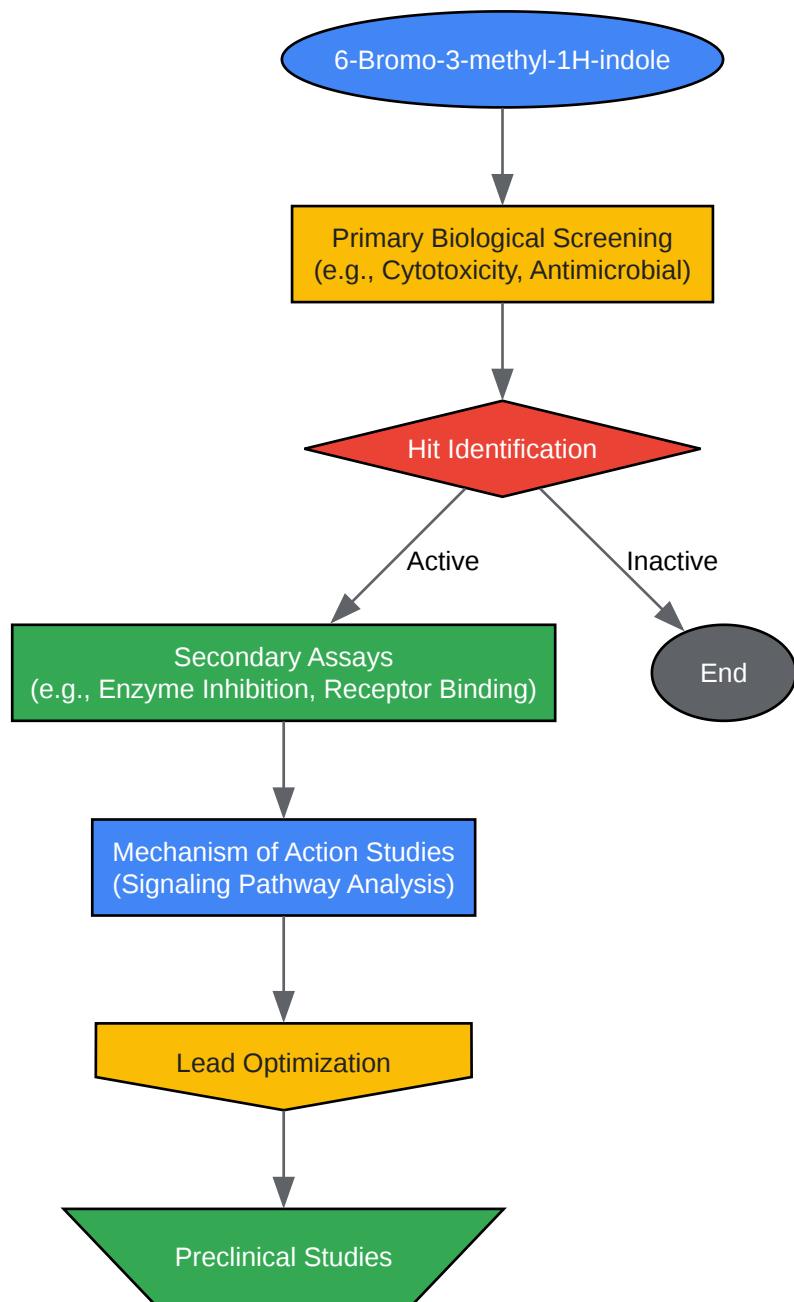
Currently, there is no specific information available in the searched literature detailing the biological activity or the involvement of **6-Bromo-3-methyl-1H-indole** in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.

Derivatives of 6-bromoindole have been investigated for various therapeutic applications, including:

- **Antimicrobial and Antifungal Agents:** Several studies have shown that 6-bromoindole derivatives possess significant activity against various bacterial and fungal strains.[4][5]
- **Anticancer Agents:** The indole nucleus is a common feature in many anticancer drugs. Bromo-substituted indoles have been explored for their potential as cytotoxic agents against various cancer cell lines.
- **Serotonin Receptor Modulators:** Due to the structural similarity of the indole ring to the neurotransmitter serotonin, many indole derivatives have been synthesized and evaluated for their activity at serotonin receptors, with potential applications in treating neurological disorders.[6][7]

The logical relationship for investigating the biological potential of **6-Bromo-3-methyl-1H-indole** would follow a standard drug discovery workflow.

## General Workflow for Biological Evaluation

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Biological Evaluation Workflow

## Conclusion

**6-Bromo-3-methyl-1H-indole** is a readily accessible synthetic intermediate with physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. While specific biological data for this compound is currently limited in the public domain, its structural features suggest potential for a range of biological activities, warranting further investigation. The provided synthetic workflows offer viable routes for its preparation, enabling its use in the exploration of novel therapeutics and functional materials. Future research should focus on the experimental determination of its complete physical property profile and a thorough evaluation of its biological effects.

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